molecular formula C19H19N3O7S B11664250 2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate

2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate

Cat. No.: B11664250
M. Wt: 433.4 g/mol
InChI Key: CCSHNYUJTFIWJJ-KEBDBYFISA-N
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Description

2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a nitrobenzyl group, and a hydrazinylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate typically involves multiple steps. One common method includes the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazine derivative. The final step involves the reaction of this hydrazine derivative with 2-methoxy-4-formylphenyl methyl carbonate under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are often used .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O7S

Molecular Weight

433.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] methyl carbonate

InChI

InChI=1S/C19H19N3O7S/c1-27-17-9-14(5-8-16(17)29-19(24)28-2)10-20-21-18(23)12-30-11-13-3-6-15(7-4-13)22(25)26/h3-10H,11-12H2,1-2H3,(H,21,23)/b20-10+

InChI Key

CCSHNYUJTFIWJJ-KEBDBYFISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)OC

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)OC

Origin of Product

United States

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